Cas no 1805498-61-6 (2-Bromo-4-fluoro-5-(trifluoromethyl)phenol)

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol is a halogenated phenol derivative with a molecular formula of C₇H₃BrF₄O. This compound is characterized by the presence of bromo, fluoro, and trifluoromethyl substituents on the aromatic ring, which enhance its reactivity and utility in organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing effects of the trifluoromethyl and halogen groups contribute to its stability and selectivity in cross-coupling and nucleophilic substitution reactions. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture. Its high purity and well-defined structure ensure consistent performance in synthetic applications.
2-Bromo-4-fluoro-5-(trifluoromethyl)phenol structure
1805498-61-6 structure
Product name:2-Bromo-4-fluoro-5-(trifluoromethyl)phenol
CAS No:1805498-61-6
MF:C7H3BrF4O
Molecular Weight:258.995735406876
CID:4706854
PubChem ID:118834587

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol
    • 1805498-61-6
    • SCHEMBL20638778
    • SY276884
    • MFCD22414732
    • EN300-7432603
    • AT26718
    • WVHQHQHVDXRAQS-UHFFFAOYSA-N
    • インチ: 1S/C7H3BrF4O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H
    • InChIKey: WVHQHQHVDXRAQS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C(F)(F)F)=CC=1O)F

計算された属性

  • 精确分子量: 257.93034g/mol
  • 同位素质量: 257.93034g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • XLogP3: 3.2

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7432603-0.25g
2-bromo-4-fluoro-5-(trifluoromethyl)phenol
1805498-61-6 95.0%
0.25g
$607.0 2025-03-11
Enamine
EN300-7432603-0.05g
2-bromo-4-fluoro-5-(trifluoromethyl)phenol
1805498-61-6 95.0%
0.05g
$285.0 2025-03-11
1PlusChem
1P01K637-250mg
2-BROMO-4-FLUORO-5-(TRIFLUOROMETHYL)PHENOL
1805498-61-6 95%
250mg
$248.00 2024-06-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK589-1g
2-bromo-4-fluoro-5-(trifluoromethyl)phenol
1805498-61-6 95%
1g
¥3834.0 2024-04-23
Enamine
EN300-7432603-0.1g
2-bromo-4-fluoro-5-(trifluoromethyl)phenol
1805498-61-6 95.0%
0.1g
$426.0 2025-03-11
Enamine
EN300-7432603-10.0g
2-bromo-4-fluoro-5-(trifluoromethyl)phenol
1805498-61-6 95.0%
10.0g
$5283.0 2025-03-11
Enamine
EN300-7432603-1.0g
2-bromo-4-fluoro-5-(trifluoromethyl)phenol
1805498-61-6 95.0%
1.0g
$1229.0 2025-03-11
1PlusChem
1P01K637-100mg
2-BROMO-4-FLUORO-5-(TRIFLUOROMETHYL)PHENOL
1805498-61-6 95%
100mg
$140.00 2024-06-18
abcr
AB582860-250mg
2-Bromo-4-fluoro-5-(trifluoromethyl)phenol; .
1805498-61-6
250mg
€357.80 2024-04-18
Aaron
AR01K6BJ-1g
2-bromo-4-fluoro-5-(trifluoromethyl)phenol
1805498-61-6 98%
1g
$569.00 2025-02-13

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol 関連文献

2-Bromo-4-fluoro-5-(trifluoromethyl)phenolに関する追加情報

Introduction to 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (CAS No. 1805498-61-6)

2-Bromo-4-fluoro-5-(trifluoromethyl)phenol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number 1805498-61-6, features a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 4-position, and a trifluoromethyl group at the 5-position, along with a hydroxyl group. Such a substitution pattern imparts distinct electronic and steric characteristics, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motifs present in 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol are particularly relevant in medicinal chemistry, where they serve as key elements in designing molecules with enhanced binding affinity and metabolic stability. The presence of the bromo and fluoro substituents can modulate the lipophilicity and electronic distribution of the molecule, while the trifluoromethyl group is renowned for its ability to improve pharmacokinetic profiles. These features have made this compound a focus of interest for researchers developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of the interactions between 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol and biological targets. Molecular docking studies have revealed that this compound can effectively engage with enzymes and receptors involved in inflammatory pathways, suggesting its potential as a lead compound for drugs targeting conditions such as arthritis and autoimmune disorders. The fluoro substituent, in particular, has been shown to enhance binding interactions by participating in halogen bonding, a phenomenon that is increasingly being exploited in drug design.

In parallel, the material science applications of 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol are also emerging as an area of active research. The compound’s ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. For instance, researchers have explored its potential in cross-coupling reactions, where it acts as an effective ligand for palladium or copper catalysts. The trifluoromethyl group’s electron-withdrawing nature stabilizes reactive intermediates, thereby facilitating higher yields and selectivity in these transformations.

The synthesis of 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol presents an intriguing challenge due to the need for precise regioselectivity during functionalization. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent methodologies employing transition metal-catalyzed reactions have streamlined these processes, allowing for more efficient production. For example, palladium-catalyzed Buchwald-Hartwig amination has been used to introduce nitrogen-containing heterocycles at specific positions on the benzene ring.

The pharmaceutical industry has been particularly keen on exploring derivatives of 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol due to its structural versatility. By modifying the hydroxyl group or introducing additional functional groups, researchers can generate libraries of compounds with tailored biological activities. High-throughput screening (HTS) campaigns have been conducted using these derivatives to identify molecules with potent anti-inflammatory and antiviral properties. Notably, some analogs have demonstrated promising results in preclinical studies for treating chronic diseases.

The role of computational modeling in optimizing derivatives of 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol cannot be overstated. Quantum mechanical calculations provide insights into how different substituents influence the electronic structure and reactivity of the molecule. These insights are crucial for designing experiments aimed at improving yield and purity during synthesis. Additionally, machine learning algorithms have been trained on large datasets containing known bioactive molecules to predict new derivatives that may exhibit enhanced therapeutic efficacy.

Environmental considerations also play a significant role in the development of new compounds like 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol. Green chemistry principles emphasize minimizing waste and hazardous byproducts during synthesis. Researchers are increasingly adopting solvent-free reactions or using biodegradable solvents to reduce environmental impact. Furthermore, catalytic methods that allow for higher atom economy are being prioritized over traditional stoichiometric approaches.

The future prospects for 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol are bright, with ongoing research expanding its applications across multiple domains. In pharmaceuticals, efforts are underway to develop novel drug candidates based on its scaffold by incorporating additional functional groups or exploring different biological targets. In materials science, its potential as an advanced material component continues to be explored, particularly in areas requiring high thermal stability or unique electronic properties.

In conclusion,2-Bromo-4-fluoro-5-(trifluoromethyl)phenol (CAS No. 1805498-61-6) represents a compound of significant interest due to its versatile structure and broad range of applications. Its role as an intermediate in drug discovery and material science underscores its importance in modern chemical research. As methodologies for synthesis and characterization continue to advance,the potential uses for this compound will undoubtedly expand,further solidifying its place as a cornerstone of innovation in chemistry.

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